molecular formula C18H15Cl2N3O2 B10904715 N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B10904715
M. Wt: 376.2 g/mol
InChI Key: BYEYZZODDDCIDU-AFPJDJCSSA-N
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Description

N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Preparation Methods

The synthesis of N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE typically involves the reaction of appropriate substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, or glacial acetic acid . The specific reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with transition metals, which can then interact with biological molecules such as enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, resulting in various biological effects .

Comparison with Similar Compounds

N’~3~-[(Z)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-OXO-4-PHENYL-3-PYRROLIDINECARBOHYDRAZIDE can be compared with other similar Schiff base hydrazones, such as:

These compounds share similar structural features and chemical properties but differ in their specific substituents and resulting biological activities

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2/c19-14-7-6-11(8-15(14)20)9-22-23-18(25)16-13(10-21-17(16)24)12-4-2-1-3-5-12/h1-9,13,16H,10H2,(H,21,24)(H,23,25)/b22-9-

InChI Key

BYEYZZODDDCIDU-AFPJDJCSSA-N

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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